molecular formula C11H9BrN2O B2529508 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1691654-53-1

5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2529508
CAS No.: 1691654-53-1
M. Wt: 265.11
InChI Key: QLLNNTSTVBGQRJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1691654-53-1) features a pyrrolo[2,3-b]pyridine core substituted at the 5-position with bromine and at the 3-position with a cyclopropanecarbonyl group. This structure combines a bromine atom for further functionalization (e.g., cross-coupling reactions) with a cyclopropane ring, which introduces steric constraint and electronic effects due to its sp³ hybridization and electron-withdrawing carbonyl group .

  • Step 1: Starting from 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, reduction of the nitro group to an amine (via hydrogenation with Raney Nickel) .
  • Step 2: Acylation with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or dichloromethane) to yield the target compound .

Properties

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-3-8-9(10(15)6-1-2-6)5-14-11(8)13-4-7/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLNNTSTVBGQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

5-bromo-3-cyclop

Biological Activity

5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1691654-53-1) is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C10H9BrN2C_{10}H_{9}BrN_{2}, with a molecular weight of 265.11 g/mol. The compound features a pyrrole moiety fused to a pyridine nucleus, which is characteristic of many biologically active compounds.

Structural Representation

PropertyValue
Molecular FormulaC10H9BrN2
Molecular Weight265.11 g/mol
CAS Number1691654-53-1
SMILESC1CC1C2=CNC3=C2C=C(C=N3)Br

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neurological Effects: Certain compounds may have implications in treating neurological disorders due to their interaction with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a study by Kalai et al. explored the cytotoxicity of synthesized compounds against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells, suggesting a selective action that could be beneficial in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives has also been documented. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis drugs. The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 0.15 µM, indicating strong antimicrobial properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

  • Anticancer Study : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
  • Antimycobacterial Activity : A series of synthesized pyrrolo[2,3-b]pyridine derivatives were evaluated for their activity against M. tuberculosis. The most promising compounds exhibited MIC values significantly lower than traditional treatments .

Comparison with Similar Compounds

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a)

  • Key Features : Ethynyl group at position 3 .
  • Comparison: Electronic Effects: The ethynyl group is π-conjugated, enhancing electron delocalization, whereas the cyclopropanecarbonyl group is electron-withdrawing, polarizing the pyrrolopyridine core. Reactivity: Ethynyl groups enable click chemistry or further coupling, while the carbonyl group allows nucleophilic acyl substitution or hydrogen bonding in biological targets.

N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a)

  • Key Features : Nicotinamide group at position 3 .
  • Comparison: Solubility: The nicotinamide group increases polarity and aqueous solubility compared to the hydrophobic cyclopropane ring . Bioactivity: Nicotinamide derivatives exhibit hydrogen-bonding interactions with kinase hinge regions (e.g., FGFR1), while the cyclopropanecarbonyl group may occupy hydrophobic pockets more effectively . Synthesis: Both compounds utilize acylation, but 8a requires nicotinoyl chloride, whereas the target compound uses cyclopropanecarbonyl chloride .

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 9)

  • Key Features : Aldehyde group at position 3 .
  • Comparison: Reactivity: The aldehyde is highly reactive (e.g., for condensation reactions), while the cyclopropanecarbonyl group is more stable and suitable for prolonged storage.

5-Bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

  • Key Features : Cyclopentyl substituent at position 3 .
  • Comparison :
    • Steric Effects : The cyclopentyl group is bulkier, increasing steric hindrance, whereas the cyclopropane ring offers constrained geometry without excessive bulk.
    • Lipophilicity : Cyclopropane’s smaller size may improve membrane permeability compared to cyclopentyl .

Aqueous Solubility

  • The cyclopropanecarbonyl group reduces solubility compared to polar substituents (e.g., morpholine or nicotinamide) .
  • Mitigation Strategies: Formulation with cyclodextrins (e.g., HP-β-CD) or polymer-based carriers could enhance solubility, as demonstrated for thieno[2,3-b]pyridines .

Kinase Inhibition Potential

  • The electron-withdrawing carbonyl group may enhance interactions with kinase ATP-binding pockets (e.g., FGFR1), as seen in related pyrrolo[2,3-b]pyridine derivatives .
  • Compared to ethynyl or phenyl substituents, the cyclopropane ring balances steric and electronic effects for optimal binding .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine?

The compound can be synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A typical approach involves:

  • Bromination : Introducing bromine at the 5-position using reagents like NBS or Br₂ under controlled conditions .
  • Cyclopropanecarbonyl introduction : Employing cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropanecarbonyl boronic acid derivatives. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with K₂CO₃ as a base in toluene/ethanol mixtures .
  • Purification : Silica gel chromatography (e.g., DCM/EtOAc gradients) yields the final product .

Q. How is the structural identity of this compound confirmed?

Key methods include:

  • ¹H/¹³C NMR : Peaks for the bromine substituent (δ ~8.3–8.5 ppm for aromatic protons) and cyclopropanecarbonyl group (e.g., δ ~2.1–2.3 ppm for cyclopropane protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₈BrN₂O: 279.98) .
  • X-ray crystallography (if available): Confirms regiochemistry and spatial arrangement .

Advanced Research Questions

Q. What strategies mitigate low yields in cross-coupling reactions for cyclopropanecarbonyl introduction?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with XPhos) to enhance efficiency .
  • Solvent effects : Use anhydrous THF or DMF to stabilize intermediates and reduce side reactions .
  • Protection/deprotection : Temporarily protect the NH group (e.g., tosylation) to prevent undesired side reactions during coupling .

Q. How do substitutions at the 3- and 5-positions influence biological activity?

  • 5-Bromo : Enhances electrophilicity for nucleophilic aromatic substitution, enabling downstream derivatization .
  • 3-Cyclopropanecarbonyl : Modulates lipophilicity and steric bulk, impacting target binding (e.g., kinase inhibition). SAR studies show that bulkier groups reduce solubility but increase affinity for hydrophobic pockets .
  • Comparative assays : Test analogues against cancer cell lines (e.g., mesothelioma) to correlate substitution patterns with IC₅₀ values .

Q. How to resolve contradictions in reported reaction yields for similar compounds?

  • Re-examine reaction conditions : Trace moisture or oxygen can deactivate catalysts; use Schlenk-line techniques for air-sensitive steps .
  • Purification variability : Optimize column chromatography gradients (e.g., heptane/EtOAc ratios) to recover polar byproducts .
  • Scale effects : Pilot small-scale reactions (<100 mg) to identify optimal parameters before scaling up .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antiproliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., DMPM models) .
  • Kinase inhibition : Screen against kinase panels (e.g., CDK1) using fluorescence polarization assays .
  • Apoptosis markers : Measure caspase-3/7 activation and survivin downregulation via Western blotting .

Q. How to design a regioselective synthesis of 5-bromo-3-cyclopropanecarbonyl derivatives?

  • Directing groups : Install a nitro or acetyl group at the 3-position to guide bromination to the 5-position, followed by reduction or hydrolysis .
  • Protection strategies : Use tert-butyldimethylsilyl (TBS) groups to block competing reaction sites during cyclopropanecarbonyl coupling .

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